molecular formula C6H15Cl3GeN B14668266 CID 73182129

CID 73182129

Katalognummer: B14668266
Molekulargewicht: 280.2 g/mol
InChI-Schlüssel: BPJHGIIIESYTNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 73182129” is a chemical substance registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 73182129 involves specific synthetic routes and reaction conditions. The exact details of these methods are typically documented in scientific literature and patents. For instance, one common approach might involve the use of specific catalysts and reagents under controlled temperature and pressure conditions to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

CID 73182129 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:

    Oxidation: Common reagents might include potassium permanganate or chromium trioxide.

    Reduction: Common reagents might include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents might include halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the nature of the starting material. For example, oxidation might produce a ketone or an aldehyde, while reduction might produce an alcohol.

Wissenschaftliche Forschungsanwendungen

CID 73182129 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions.

    Biology: It can be used in studies of biological processes and pathways.

    Medicine: It can be used in the development of new pharmaceuticals or as a tool in medical research.

    Industry: It can be used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 73182129 involves its interaction with specific molecular targets and pathways. This interaction can result in various biological effects, depending on the nature of the compound and the context in which it is used. For example, it might inhibit a specific enzyme or activate a particular signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 73182129 might include other substances with similar chemical structures or properties. These could be identified through database searches or chemical similarity analyses.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the particular properties that result from this structure. This might include its reactivity, stability, or specific interactions with biological targets.

Eigenschaften

Molekularformel

C6H15Cl3GeN

Molekulargewicht

280.2 g/mol

InChI

InChI=1S/C6H15N.Cl3Ge/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;

InChI-Schlüssel

BPJHGIIIESYTNK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.Cl[Ge](Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.